![molecular formula C9H9F2NO5S B14391514 Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate CAS No. 90096-48-3](/img/structure/B14391514.png)
Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is a chemical compound with a complex structure that includes a benzene ring substituted with difluoromethoxy and sulfonylcarbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the benzene ring substituted with difluoromethoxy and sulfonyl groups. The final step involves the introduction of the carbamate group. Common reagents used in these reactions include sulfonyl chlorides, difluoromethoxy reagents, and carbamates. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate include other benzene derivatives with similar functional groups, such as:
- Methyl [2-(trifluoromethoxy)benzene-1-sulfonyl]carbamate
- Methyl [2-(methoxy)benzene-1-sulfonyl]carbamate
- Methyl [2-(chloromethoxy)benzene-1-sulfonyl]carbamate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90096-48-3 |
|---|---|
Molekularformel |
C9H9F2NO5S |
Molekulargewicht |
281.24 g/mol |
IUPAC-Name |
methyl N-[2-(difluoromethoxy)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C9H9F2NO5S/c1-16-9(13)12-18(14,15)7-5-3-2-4-6(7)17-8(10)11/h2-5,8H,1H3,(H,12,13) |
InChI-Schlüssel |
MWILFHXRJATHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NS(=O)(=O)C1=CC=CC=C1OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


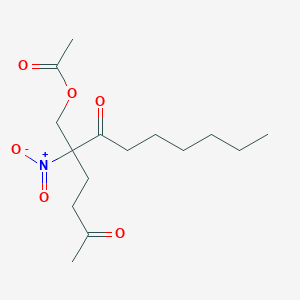
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
![N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14391456.png)


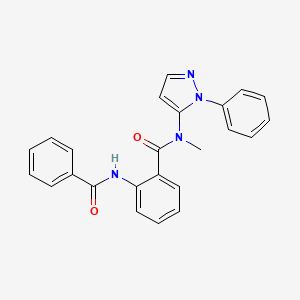

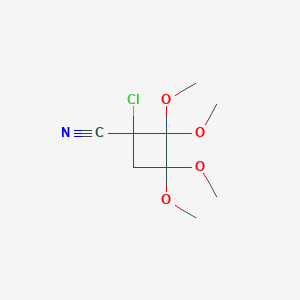
![5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]](/img/structure/B14391485.png)
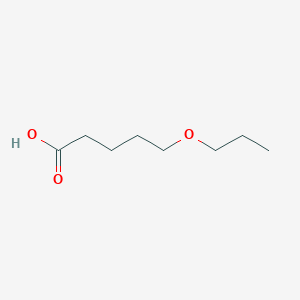
![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)
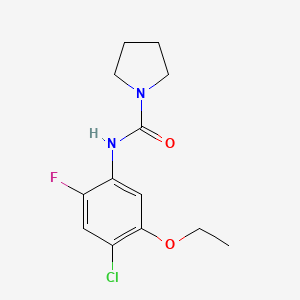
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
